

# Taselisib IC50 Values & Comparative Inhibitor Data

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## Compound Focus: Taselisib

CAS No.: 1282512-48-4

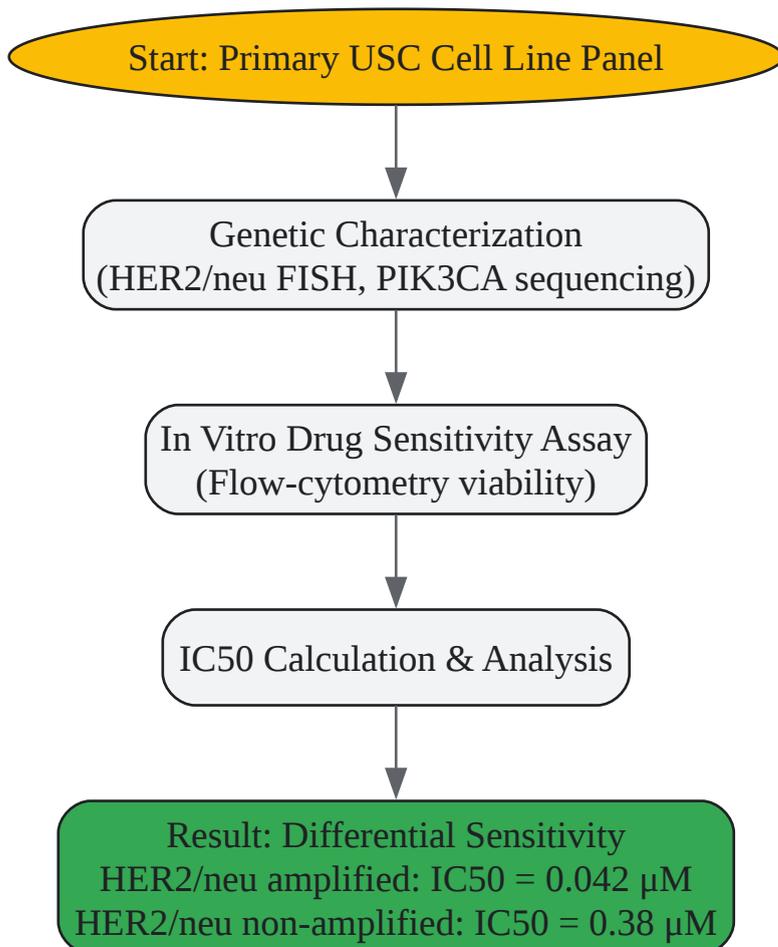
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Cancer Model	Cell Line / Context	Genetic Background	Taselisib IC50 ( $\mu\text{M}$ )	Comparator Inhibitor & IC50	Source
Uterine Serous Carcinoma (In vitro)	Panel of 9 primary cell lines	HER2/neu amplified (FISH+)	$0.042 \pm 0.006$	N/A	[1] [2]
Uterine Serous Carcinoma (In vitro)	Panel of 9 primary cell lines	HER2/neu not amplified (FISH-)	$0.38 \pm 0.06$	N/A	[1] [2]
Colorectal Cancer (In vitro)	HCT116	KRAS mutant	Reported as <b>synergistic</b> , not a direct IC50	<b>Pictilisib</b> (pan-PI3Ki): Also synergistic; <b>Alpelisib</b> : Most effective isoform-specific PI3Ki in combo	[3]
Colorectal Cancer (In vitro)	SW480	KRAS mutant	Reported as <b>synergistic</b> ,	<b>Pictilisib</b> (pan-PI3Ki): Also synergistic;	[3]

Cancer Model	Cell Line / Context	Genetic Background	Taselisib IC50 ( $\mu\text{M}$ )	Comparator Inhibitor & IC50	Source
			not a direct IC50	<b>Alpelisib:</b> Most effective isoform-specific PI3Ki in combo	
Phase I Clinical Trial	Patient plasma concentration	N/A	N/A (Target human plasma conc. $\sim 0.076 \mu\text{mol/L}$ )	N/A	[4]

A key finding from the data is that **Taselisib shows significantly greater potency in cancer cells with specific genetic alterations**. The following diagram illustrates the experimental workflow that revealed this relationship:



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## Key Experimental Protocols

The quantitative data in the table above were generated using standard preclinical methods. Here are the detailed protocols from the cited studies:

- **In Vitro Drug Sensitivity Assay (Cell Viability)** [1] [2]:
  - **Cell Lines:** Nine primary uterine serous carcinoma (USC) cell lines were used.
  - **Procedure:** Cells were plated in tissue culture plates and treated with a range of **Taselisib** concentrations (e.g., 0.05, 0.1, 0.5, 1.0, 2.0  $\mu$ M) for 72 hours.
  - **Viability Measurement:** After treatment, all cells were harvested, stained with propidium iodide, and **viable cell counts were quantified using flow cytometry**. Results are expressed as the percentage of viable cells relative to vehicle-treated controls.
  - **IC50 Calculation:** The half-maximal inhibitory concentration (IC50) was determined from the dose-response curves.
- **Combination Synergy Studies (Colorectal Cancer Models)** [3]:
  - **Cell Lines & Drugs:** Studies used colorectal cancer cell lines (e.g., HCT116, SW480) treated with combinations of a MEK inhibitor (e.g., Cobimetinib) and various PI3K pathway inhibitors, including **Taselisib**, Pictilisib (pan-PI3Ki), and Alpelisib (alpha-isoform-specific PI3Ki).
  - **Proliferation Assay:** Cell proliferative ability was determined using a modified MTS assay (CellTiter 96 AQueous One Solution Cell Proliferation Assay).
  - **Synergy Quantification:** The **Combination Index (CI)** was calculated using CalcuSyn software. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

## Interpretation of the Findings

- **Differential Sensitivity:** The most striking data shows **Taselisib** is about **9 times more potent** in HER2/neu amplified uterine serous carcinoma cells compared to non-amplified cells [1]. This highlights the importance of tumor genetics in predicting drug response.
- **Combination Therapy Potential:** In colorectal cancer models, **Taselisib** showed **strong synergy** with MEK inhibitors, an effect that was comparable to pan-PI3K inhibitors and more effective than dual mTOR/PI3K inhibitors [3]. This supports the strategy of vertical pathway inhibition to overcome resistance.

- **Clinical Relevance:** The plasma concentration achieved in patients (C~max~ ~0.076  $\mu\text{M}$ ) [4] falls within the range of IC50 values (0.042 - 0.38  $\mu\text{M}$ ) shown to be effective in preclinical models, particularly for genetically sensitive tumors [1].

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## References

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